molecular formula C12H13NO2 B183741 3-(2-Methyl-indol-1-yl)-propionic acid CAS No. 42951-33-7

3-(2-Methyl-indol-1-yl)-propionic acid

Cat. No. B183741
CAS RN: 42951-33-7
M. Wt: 203.24 g/mol
InChI Key: OJDOEXJZNZKRBK-UHFFFAOYSA-N
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Description

“3-(2-Methyl-indol-1-yl)-propionic acid” is a chemical compound with the molecular formula C12H11NO3 . It is also known by other names such as “(3-Formyl-2-methyl-indol-1-yl)-acetic acid” and has a molecular weight of 217.22 g/mol .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) for this compound is InChI=1S/C12H11NO3/c1-8-10(7-14)9-4-2-3-5-11(9)13(8)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16) . This identifier encodes the molecular structure, which can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound also has a Rotatable Bond Count of 3 . The Exact Mass is 188.131348519 g/mol and the Monoisotopic Mass is also 188.131348519 g/mol . The Topological Polar Surface Area is 31 Ų .

Scientific Research Applications

Subheading: Molecular Structure and Interactions of 3-(2-Methyl-indol-1-yl)-propionic acid

3-(2-Methyl-indol-1-yl)-propionic acid and its derivatives demonstrate notable molecular interactions. For instance, (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid forms a zwitterionic structure and engages in strong intermolecular hydrogen bonding, contributing to its crystal structure stability. This interaction forms layers which are further linked through weaker intermolecular bonds, forming a three-dimensional network. Notable weak C—H⋯O and N—H⋯N hydrogen bonding and π–π interactions between the aromatic rings are also present, suggesting potential applications in material science or molecular engineering (Di, 2010).

Synthesis and Antimicrobial Activity

Subheading: Synthesis and Biological Applications

A series of novel derivatives of 3-(2-Methyl-indol-1-yl)-propionic acid were synthesized, showing promising antimicrobial activity against Gram-positive and Gram-negative bacteria. This indicates the compound's potential as a precursor for developing new antimicrobial agents. Additionally, their ability toward anti-inflammatory activity was tested, broadening the scope of potential therapeutic applications (Gadegoni & Manda, 2013).

Crystal Structure and Stability

Subheading: Crystallography and Stability Insights

The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, closely related to 3-(2-Methyl-indol-1-yl)-propionic acid, reveals its importance in methylation, detoxication, and antioxidation. The indole ring's planarity and the crystal's hydrogen bond-stabilized structure suggest its significance in pharmaceutical and food industries, potentially indicating a role for 3-(2-Methyl-indol-1-yl)-propionic acid in similar domains (Li, Liang, & Tai, 2009).

Chemical Synthesis and Biological Activity

Subheading: Synthetic Pathways and Bioactivity

The compound's derivatives, synthesized from the intermediate (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, were tested for their antimicrobial and anti-inflammatory activities, showing potential in pharmaceutical applications. This emphasizes the compound's role as a versatile chemical precursor for generating biologically active molecules (Kutubi & Kitamura, 2011).

properties

IUPAC Name

3-(2-methylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDOEXJZNZKRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390386
Record name 3-(2-Methyl-indol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-indol-1-yl)-propionic acid

CAS RN

42951-33-7
Record name 3-(2-Methyl-indol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methyl-1H-indol-1-yl)propanoic acid
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